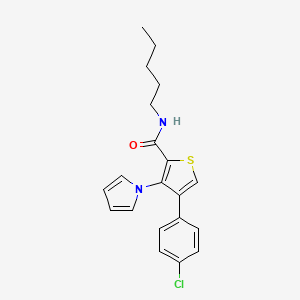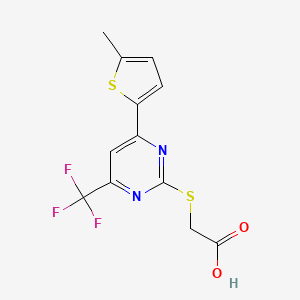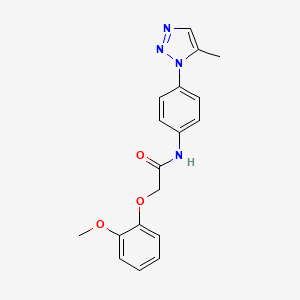
4-(4-chlorophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a chlorophenyl group, a pentyl chain, and a pyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of chlorobenzene and a halogenated thiophene intermediate.
Attachment of the Pyrrole Moiety: The pyrrole ring can be introduced via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide by reacting the thiophene derivative with pentylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide (H2O2), or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-chlorophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Ion Channel Interaction: The compound might interact with ion channels, affecting their opening and closing and thereby influencing cellular ion flux.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-chlorophenyl)-N-hexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Similar structure with a hexyl chain instead of a pentyl chain.
4-(4-bromophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
4-(4-chlorophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)furan-2-carboxamide: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide lies in its specific combination of functional groups and structural features This combination can result in distinct chemical reactivity, biological activity, and material properties compared to similar compounds
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-pentyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS/c1-2-3-4-11-22-20(24)19-18(23-12-5-6-13-23)17(14-25-19)15-7-9-16(21)10-8-15/h5-10,12-14H,2-4,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQZLPZAGZKKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2641097.png)
![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)

![tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2641104.png)






![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2641115.png)
![N-({1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2641116.png)

